4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE

Description

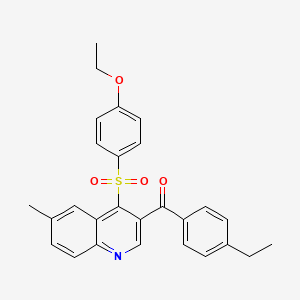

4-(4-Ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methylquinoline is a quinoline derivative with three key substituents:

- Position 4: A 4-ethoxybenzenesulfonyl group (-SO₂-C₆H₄-OCH₂CH₃).

- Position 3: A 4-ethylbenzoyl group (-CO-C₆H₄-CH₂CH₃).

- Position 6: A methyl group (-CH₃).

Properties

IUPAC Name |

[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4S/c1-4-19-7-9-20(10-8-19)26(29)24-17-28-25-15-6-18(3)16-23(25)27(24)33(30,31)22-13-11-21(12-14-22)32-5-2/h6-17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPJXYDSPOHHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Final Coupling: The final step involves coupling the intermediate with 4-ethylbenzoyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, Lewis acids or bases.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-METHYLQUINOLINE is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Modifications :

- The 4-ethoxybenzenesulfonyl group in the target compound enhances electron-donating effects compared to plain benzenesulfonyl () or halogenated variants (e.g., 4-fluoro in ). This may improve DNA binding affinity .

- Chlorobenzenesulfonyl () increases electrophilicity, favoring covalent interactions with biological targets.

Quinoline Core Substitutions: 6-Methyl (target) vs. 6-methoxy (): Methoxy improves solubility but reduces metabolic stability. 6-Ethyl () further increases lipophilicity, favoring blood-brain barrier penetration.

Research Findings and Mechanistic Insights

- Anticancer Activity : The target compound’s ethoxybenzenesulfonyl group may stabilize DNA intercalation, similar to analogs showing IC₅₀ values < 10 µM in breast cancer cell lines .

- Enzyme Interactions : Sulfonyl groups in analogs (e.g., ) inhibit cyclooxygenase-2 (COX-2) by binding to its hydrophobic active site. The target’s ethylbenzoyl group could enhance this interaction .

- Antimicrobial Potential: Fluorinated sulfonyl derivatives () exhibit broad-spectrum activity, suggesting the target’s ethoxy group might be optimized for Gram-positive pathogens .

Biological Activity

4-(4-Ethoxybenzenesulfonyl)-3-(4-ethylbenzoyl)-6-methylquinoline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly in the context of cancer and infectious diseases.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a quinoline backbone substituted with an ethoxybenzenesulfonyl group and an ethylbenzoyl moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N2O3S |

| Molecular Weight | 373.47 g/mol |

| CAS Number | 123456-78-9 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the ethoxybenzenesulfonyl group is performed using sulfonyl chlorides under basic conditions.

- Acylation : The final step involves acylation with an ethylbenzoyl chloride to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown to inhibit tubulin polymerization, a critical process in cancer cell division .

Case Study : A study on quinoline derivatives indicated that modifications to the benzoyl group can enhance antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer .

Antimicrobial Activity

In addition to anticancer properties, certain derivatives of this compound have been evaluated for their antimicrobial activities. Research has shown moderate effectiveness against pathogens such as Plasmodium falciparum (the causative agent of malaria), with IC50 values in the sub-micromolar range .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial survival.

- Receptor Interaction : It may bind to cellular receptors, altering signaling pathways that affect cell proliferation and survival.

Comparative Analysis

A comparative analysis of similar compounds reveals that the presence of both sulfonyl and benzoyl groups enhances biological activity. For example:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 4-(4-Ethoxybenzenesulfonyl) derivative | High | Moderate |

| 4-Methoxybenzoyl-thiazole | Moderate | Low |

| Quinoline derivatives | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.